molecular formula C22H46S2 B13976375 11,14-Dithiatetracosane CAS No. 60810-43-7

11,14-Dithiatetracosane

Cat. No.: B13976375
CAS No.: 60810-43-7
M. Wt: 374.7 g/mol
InChI Key: NJNNTWRBFGHMTD-UHFFFAOYSA-N
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Description

11,14-Dithiatetracosane is an organic sulfur compound with the molecular formula C22H46S2 and a molecular weight of 374.73 g/mol . This chemical, also known by its synonym NSC105925, is characterized by a structure featuring two sulfur atoms within a long-chain hydrocarbon framework . Key physicochemical properties include a calculated density of 0.893 g/cm³ and a high boiling point of approximately 469.4°C, indicating thermal stability suitable for various experimental conditions . Researchers should note that an acute toxicity study reported an LD50 of 56 mg/kg via intravenous administration in mice . As a specialized reagent, this compound is a valuable tool for fundamental scientific research. Its structure suggests potential applications in materials science, such as in the study of self-assembling molecules or as a precursor in organic synthesis. It may also be used in pharmaceutical research for the discovery of new drug compounds and in diagnostics research for the development of novel assays . This product is strictly labeled For Research Use Only (RUO) . RUO products are essential tools for laboratory research but are not intended for use in the diagnosis, prevention, or treatment of any medical condition in humans or animals . They are not subject to the same regulatory evaluations for performance as in vitro diagnostic (IVD) medical devices or approved therapeutics . This product must be handled only by qualified and experienced researchers in a controlled laboratory setting.

Properties

CAS No.

60810-43-7

Molecular Formula

C22H46S2

Molecular Weight

374.7 g/mol

IUPAC Name

1-(2-decylsulfanylethylsulfanyl)decane

InChI

InChI=1S/C22H46S2/c1-3-5-7-9-11-13-15-17-19-23-21-22-24-20-18-16-14-12-10-8-6-4-2/h3-22H2,1-2H3

InChI Key

NJNNTWRBFGHMTD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCSCCSCCCCCCCCCC

Origin of Product

United States

Strategic Synthetic Methodologies for 11,14 Dithiatetracosane and Its Functionalized Analogues

Established Reaction Pathways for Dithioether Linkage Formation

The formation of the thioether linkages in 11,14-dithiatetracosane, which has the structure CH₃-(CH₂)₉-S-(CH₂)₂-S-(CH₂)₉-CH₃, relies on the creation of two C-S bonds. Three principal methodologies are widely employed for this purpose: the Williamson thioether synthesis, radical addition reactions, and thiol-ene click chemistry.

The Williamson synthesis is a cornerstone of ether and thioether formation, proceeding via a bimolecular nucleophilic substitution (S_N_2) mechanism. In the context of this compound, the most straightforward adaptation involves the reaction of a thiolate nucleophile with an alkyl halide electrophile.

A common strategy is the reaction of two equivalents of a long-chain thiol with a short-chain dihalide. For this compound, this is exemplified by the reaction of sodium 1-decanethiolate with 1,2-dibromoethane (B42909). The process begins with the deprotonation of 1-decanethiol (B86614) using a strong base, such as sodium hydride (NaH), to form the highly nucleophilic thiolate. researchgate.net This thiolate then attacks the electrophilic carbon of 1,2-dibromoethane, displacing the bromide leaving group in a classic S_N_2 fashion. researchgate.netacs.org

Reaction Scheme: 2 CH₃(CH₂)₉SH + 2 NaH → 2 CH₃(CH₂)₉S⁻Na⁺ + 2 H₂ 2 CH₃(CH₂)₉S⁻Na⁺ + BrCH₂CH₂Br → CH₃(CH₂)₉S-CH₂CH₂-S(CH₂)₉CH₃ + 2 NaBr

Key considerations for adapting this synthesis to long-chain architectures include solvent choice and temperature control. Due to the nonpolar nature of the long alkyl chains, dipolar aprotic solvents like dimethylformamide (DMF) are often used to ensure the solubility of both the thiolate salt and the alkyl halide. acs.org However, care must be taken to minimize side reactions, particularly elimination (E2), which can compete with substitution, especially if secondary halides are used or if reaction temperatures are too high.

Table 1: Key Parameters for Williamson Synthesis of this compound

Parameter Description Rationale/Considerations
Nucleophile Sodium 1-decanethiolate A strong nucleophile generated in situ from 1-decanethiol and a base.
Electrophile 1,2-dibromoethane A primary dihalide, ideal for minimizing competing elimination reactions.
Base Sodium Hydride (NaH) A strong, non-nucleophilic base that irreversibly deprotonates the thiol.
Solvent Dimethylformamide (DMF) A polar aprotic solvent that effectively solvates the thiolate salt.
Temperature Room to moderate temp. Balances reaction rate while minimizing potential side reactions.

Free-radical addition of thiols to unsaturated C-C bonds provides an alternative and powerful route for C-S bond formation. This reaction typically proceeds via an anti-Markovnikov mechanism, where the sulfur atom adds to the less substituted carbon of the double bond. rsc.org This method is highly effective for creating linear thioethers from terminal alkenes.

To construct this compound, this approach would involve the reaction of ethane-1,2-dithiol with two equivalents of 1-decene (B1663960). The reaction is initiated by a radical initiator (e.g., azobisisobutyronitrile, AIBN) upon heating or by UV light, which generates a thiyl radical (RS•) from the thiol. rsc.org

The radical chain mechanism involves three key steps:

Initiation: The initiator generates a thiyl radical from ethane-1,2-dithiol.

Propagation: The thiyl radical adds to the terminal carbon of 1-decene, forming a more stable secondary carbon-centered radical. This radical then abstracts a hydrogen atom from another thiol molecule, yielding the thioether product and regenerating a thiyl radical, which continues the chain.

Termination: Two radicals combine to end the chain reaction.

This methodology is highly atom-economical as all atoms from the reactants are incorporated into the final product.

Thiol-ene click chemistry is a refined version of the radical addition reaction that has gained prominence due to its adherence to the principles of "click chemistry": high efficiency, reliability, high yields, and the absence of significant byproducts. The reaction between a thiol and an alkene ('ene') proceeds rapidly under mild conditions, often initiated by UV light in the presence of a photoinitiator.

The synthesis of this compound via this method would again use ethane-1,2-dithiol and 1-decene. The photoinitiation provides excellent spatial and temporal control over the reaction, a significant advantage in materials science and surface modification applications. The reaction is also notably insensitive to oxygen, which can be a significant inhibitor in other radical polymerizations. researchgate.net The high efficiency and clean nature of the thiol-ene reaction make it an attractive method for the precise synthesis of both linear dithioethers and more complex macrocyclic structures.

Table 2: Comparison of Synthetic Pathways to this compound

Feature Williamson Synthesis Radical Addition Thiol-Ene Click Chemistry
Mechanism S_N_2 Free Radical Photo-induced Free Radical
Reactants 1-Decanethiol + 1,2-Dibromoethane Ethane-1,2-dithiol + 1-Decene Ethane-1,2-dithiol + 1-Decene
Byproducts Salt (e.g., NaBr) Minimal None
Atom Economy Lower High (approaching 100%) High (approaching 100%)
Conditions Base, Aprotic Solvent Thermal/Chemical Initiator UV Light, Photoinitiator, Mild Temp.
Advantages Well-established, reliable High atom economy High efficiency, speed, control
Disadvantages Byproduct formation, harsh base Less control than click method Requires UV source, potential side reactions

Regioselective and Stereoselective Synthesis of this compound Derivatives

While this compound itself is a symmetrical and achiral molecule, the synthesis of its functionalized analogues often requires precise control over the placement of functional groups (regioselectivity) and their three-dimensional arrangement (stereoselectivity).

Regioselectivity becomes critical when synthesizing unsymmetrical dithioethers. For example, creating an analogue with a functional group on only one of the decyl chains requires a multi-step approach where the two thioether linkages are formed sequentially rather than simultaneously. A thiourea-mediated approach can provide a regioselective route to unsymmetrical thioethers by avoiding the formation of disulfide byproducts and allowing for controlled, stepwise alkylation. researchgate.net This method involves activating a thiol equivalent for selective reaction with one alkyl halide, followed by a second, different alkyl halide.

Stereoselectivity is paramount when introducing chiral centers into the dithioether structure. Chiral thioethers are valuable in asymmetric synthesis and materials science. rsc.org The synthesis of an enantiomerically pure derivative of this compound can be achieved through several strategies:

S_N_2 Displacement: Using a chiral, enantiopure alkyl halide as a starting material allows for the transfer of chirality to the product, typically with an inversion of stereochemistry. nih.gov

Enzymatic Catalysis: Enzymes offer exceptional chemo-, regio-, and enantioselectivity. acs.org Biocatalytic methods, such as those using ene-reductases, have emerged for the synthesis of chiral thioethers under mild conditions, providing access to specific enantiomers depending on the enzyme chosen. acs.orgnih.gov

Chiral Catalysts: Asymmetric synthesis can be guided by chiral, non-racemic catalysts that create a chiral environment for the reaction, leading to the preferential formation of one enantiomer. rsc.orgx-mol.com

Green Chemistry Principles and Sustainable Approaches in this compound Elaboration

Modern synthetic chemistry emphasizes the importance of sustainability. The application of green chemistry principles to the synthesis of this compound aims to reduce waste, minimize energy consumption, and utilize renewable resources. acsgcipr.org

Atom Economy: Thiol-ene and radical addition reactions are inherently "greener" than Williamson synthesis because they are addition reactions with 100% theoretical atom economy, meaning all reactant atoms are incorporated into the product. organic-chemistry.org Williamson synthesis, by contrast, produces stoichiometric amounts of salt waste. acsgcipr.org

Safer Solvents and Conditions: Efforts are being made to replace hazardous solvents traditionally used in Williamson synthesis with more benign alternatives. rsc.orgacsgcipr.org Some modern protocols for thioether synthesis have been developed to work in water or even under solvent-free conditions, significantly reducing environmental impact. organic-chemistry.orgresearchgate.net Furthermore, enzymatic and photocatalytic reactions that proceed at ambient temperature reduce the energy demands of the synthesis. acs.org

Renewable Feedstocks: A key aspect of sustainability is the use of starting materials derived from renewable sources. chemistryviews.org The long alkyl chains required for this compound can potentially be sourced from biomass. For instance, fatty acids from vegetable oils can be converted into long-chain alkenes or thiols. researchgate.net Levoglucosan, derived from cellulosic biomass, is another platform chemical that can be used to create monomers for thiol-ene reactions. rsc.org

Scalable Synthetic Protocols for Research and Advanced Material Precursors

The transition of a synthetic method from laboratory-scale research to larger-scale production requires consideration of cost, safety, robustness, and ease of operation. For a molecule like this compound, which may serve as a precursor for self-assembled monolayers or other advanced materials, scalability is a crucial factor.

Williamson Synthesis: This method is well-established in industrial settings. However, on a large scale, the management of salt byproducts and the use of potentially hazardous solvents and strong bases can present challenges. acsgcipr.org

Radical Addition: Thermally initiated radical additions are generally more scalable than their photochemical counterparts. The process can be run in standard batch reactors, and the primary challenge lies in controlling the exothermicity of the reaction and ensuring efficient initiation.

Thiol-Ene Click Chemistry: While highly efficient, the scalability of photoinitiated thiol-ene reactions can be limited by the penetration depth of UV light into the reaction mixture. For large volumes, this can lead to incomplete or uneven reactions. A promising solution is the use of continuous-flow reactors, which feature narrow channels that ensure uniform irradiation of the reaction mixture, leading to better control, higher yields, and safer operation. organic-chemistry.org

The choice of starting materials is also critical for scalability. Commodity chemicals like 1-decene and ethane-1,2-dithiol are readily available and relatively inexpensive, making the thiol-ene pathway an economically viable option. researchgate.net Protocols that are simple, high-yielding, and avoid complex purification steps are strongly favored for scalable production. researchgate.net

Novel Precursor Development and Advanced Functionalization Strategies for Dithioether Systems

The efficient construction of the dithioether linkage in long-chain alkanes relies heavily on the development of versatile precursors and robust synthetic methodologies. Traditional methods often involve the reaction of a dithiol with an alkyl halide. However, modern synthetic strategies are geared towards greater efficiency, milder reaction conditions, and the introduction of functional groups.

A primary route to symmetrical dithiaalkanes, such as this compound, involves the dialkylation of a suitable dithiol with a corresponding alkyl halide. In the case of this compound, the logical precursors would be 1,2-ethanedithiol (B43112) and a 10-carbon alkyl halide, such as 1-bromodecane. The reaction is typically carried out in the presence of a base to generate the more nucleophilic thiolate anion.

Advanced strategies focus on improving the efficiency and scope of this transformation. One such approach is the use of phase-transfer catalysis, which facilitates the reaction between the water-soluble thiolate and the organic-soluble alkyl halide. Furthermore, the development of novel precursors for the dithiol component is an active area of research. For instance, 1,2-ethanedithiol can be synthesized from 1,2-dibromoethane and thiourea, followed by hydrolysis.

Another powerful and modern approach for the synthesis of dithioethers is the thiol-ene reaction. This photo- or radical-initiated reaction involves the addition of a thiol across a double bond of an alkene. For the synthesis of this compound, this could be envisioned by the reaction of 1,2-ethanedithiol with two equivalents of 1-decene. The thiol-ene reaction is often characterized by high yields, stereoselectivity, and tolerance to a wide range of functional groups, making it a "click chemistry" reaction.

The functionalization of dithioether systems can be achieved either by using functionalized precursors or by post-synthetic modification of the dithioether itself. For example, using a functionalized alkyl halide or alkene in the synthetic schemes described above would lead to a functionalized dithiatetracosane. Alternatively, the sulfur atoms in the dithioether chain can be oxidized to sulfoxides or sulfones, thereby modulating the electronic and steric properties of the molecule.

Below are tables detailing potential precursors for the synthesis of this compound and a summary of the key synthetic strategies.

Table 1: Potential Precursors for the Synthesis of this compound

Precursor TypeChemical NameFormulaRole in Synthesis
Dithiol1,2-EthanedithiolHSCH₂CH₂SHSource of the dithiol core
Alkyl Halide1-BromodecaneCH₃(CH₂)₉BrProvides the ten-carbon alkyl chains
Alkene1-DeceneCH₂(CH)(CH₂)₇CH₃Provides the ten-carbon alkyl chains in the thiol-ene reaction

Table 2: Overview of Synthetic Strategies for this compound

StrategyDescriptionKey ReagentsAdvantages
Dialkylation of Dithiol Reaction of a dithiol with two equivalents of an alkyl halide in the presence of a base.1,2-Ethanedithiol, 1-Bromodecane, Base (e.g., NaOH, K₂CO₃)Well-established, straightforward procedure.
Thiol-Ene Reaction Radical- or photo-initiated addition of a dithiol to two equivalents of an alkene.1,2-Ethanedithiol, 1-Decene, Radical Initiator (e.g., AIBN) or UV lightHigh yield, "click chemistry," good functional group tolerance.

The development of these and other novel synthetic methodologies continues to advance the field of dithioether chemistry, enabling the synthesis of complex and functionalized molecules like this compound for a variety of scientific and technological applications.

Advanced Spectroscopic and Crystallographic Elucidation of 11,14 Dithiatetracosane Architectures

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics and Isomer Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the solution-state structure and dynamics of 11,14-dithiatetracosane. Due to the absence of published experimental spectra for this specific compound, the following analysis is based on established principles and data from analogous long-chain dialkyl sulfides.

The ¹H NMR spectrum is expected to show distinct signals corresponding to the different proton environments. The protons on the carbons alpha to the sulfur atoms (C10, C12, C13, C15) would be the most deshielded of the methylene (B1212753) groups, appearing as triplets around δ 2.5-2.7 ppm. The protons of the central ethylene (B1197577) bridge between the sulfur atoms (C11, C14) would likely resonate as a singlet or a narrow multiplet in a similar region. The methylene groups along the two decyl chains would produce a complex multiplet pattern, with the bulk of these signals appearing in the δ 1.2-1.6 ppm range. The terminal methyl protons (C1, C24) would be the most shielded, appearing as a triplet around δ 0.9 ppm.

The ¹³C NMR spectrum would similarly provide a map of the carbon skeleton. The carbons directly bonded to sulfur (C10, C12, C13, C15) are expected to resonate in the range of δ 30-35 ppm. The remaining methylene carbons of the decyl chains would appear between δ 22-32 ppm, and the terminal methyl carbons would be found at approximately δ 14 ppm.

Given the flexibility of the long alkyl chains and the rotational freedom around the C-S bonds, this compound would exhibit significant conformational dynamics in solution at room temperature. This would result in time-averaged signals in the NMR spectra, where the observed chemical shifts represent a weighted average of all accessible conformations. Low-temperature NMR studies could potentially "freeze out" this dynamic exchange, allowing for the observation of distinct signals for different conformers. Regarding isomer analysis, the structure of this compound does not possess any chiral centers, and therefore, it does not have stereoisomers. However, NMR spectroscopy would be crucial for distinguishing it from other structural isomers in a complex mixture.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table is interactive. Click on the headers to sort.

Atom Position Proton (¹H) Predicted Chemical Shift (δ, ppm) Carbon (¹³C) Predicted Chemical Shift (δ, ppm)
C1, C24 (CH₃) ~ 0.9 (triplet) ~ 14
C2-C9, C16-C23 (CH₂) ~ 1.2-1.6 (multiplet) ~ 22-32
C10, C15 (S-CH₂) ~ 2.5-2.7 (triplet) ~ 30-35

Vibrational Spectroscopy (Infrared and Raman) for Mechanistic Insights and Structural Assignments in Research Samples

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the functional groups and bonding arrangements within a molecule. For this compound, these methods would offer a characteristic vibrational fingerprint.

The IR spectrum is expected to be dominated by absorptions arising from the alkyl chains. Strong bands between 2850 and 3000 cm⁻¹ correspond to the symmetric and asymmetric C-H stretching vibrations of the methyl (CH₃) and methylene (CH₂) groups. C-H bending vibrations would also be prominent, with scissoring modes appearing around 1465 cm⁻¹, and methyl rocking modes near 1375 cm⁻¹. The C-S stretching vibrations are characteristically weak in the IR spectrum and appear in the fingerprint region, typically between 600 and 800 cm⁻¹. Their weakness and position in a complex region can make unambiguous assignment difficult.

Raman spectroscopy provides complementary information. While C-H stretching modes are also visible, the C-S stretching vibrations often produce more intense and easily identifiable peaks in the Raman spectrum compared to the IR spectrum. This makes Raman spectroscopy particularly useful for studying the sulfur-containing portions of the molecule. The symmetric C-S stretch would be expected in the 650-750 cm⁻¹ range. The long alkyl chains would also give rise to a series of bands known as the accordion mode in the low-frequency region of the Raman spectrum, which is characteristic of the all-trans conformation of the chain.

Together, IR and Raman spectroscopy can provide a comprehensive picture of the molecule's vibrational framework. mdpi.com Analysis of these spectra could confirm the presence of the long hydrocarbon chains and the thioether linkages, and potentially offer insights into the conformational preferences of the molecule in different states (e.g., liquid vs. solid).

Table 2: Predicted Vibrational Modes for this compound This table is interactive. Click on the headers to sort.

Vibrational Mode Technique Approximate Wavenumber (cm⁻¹) Intensity
C-H Stretch (CH₂ & CH₃) IR, Raman 2850 - 3000 Strong
C-H Bend (Scissoring) IR ~ 1465 Medium
C-H Bend (Methyl Rock) IR ~ 1375 Medium

Mass Spectrometry Techniques for Complex Mixture Analysis and Reaction Pathway Intermediates

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio (m/z) and that of its fragments.

For this compound (molecular formula C₂₂H₄₆S₂), the molecular weight is approximately 374.3 g/mol . In an electron ionization (EI) mass spectrum, a distinct molecular ion peak (M⁺·) would be expected at m/z 374.

The fragmentation pattern is highly predictable for long-chain thioethers. The most characteristic fragmentation pathway involves cleavage of the C-C bond alpha to the sulfur atoms. This occurs because the resulting fragment is a resonance-stabilized sulfonium (B1226848) ion, which is a relatively stable cation. Therefore, significant fragment ions would be expected from cleavage at the C10-C11 and C14-C15 bonds. Another common fragmentation pattern for long-chain alkanes is the sequential loss of alkyl radicals (e.g., CH₃·, C₂H₅·), which would produce a series of peaks separated by 14 mass units (corresponding to CH₂ groups).

Advanced techniques such as tandem mass spectrometry (MS/MS) could be used to further probe the structure of the molecular ion and its primary fragments, providing unambiguous structural confirmation. While experimental mass spectra are not available, predictive tools can offer insights. For instance, predicted collision cross-section (CCS) values, which relate to the ion's shape and size, are available for various adducts of this compound. uni.lu

Table 3: Predicted Mass Spectrometry Data for this compound This table is interactive. Click on the headers to sort.

Ion/Fragment Predicted m/z Notes Predicted CCS (Ų) for Adduct
[C₂₂H₄₆S₂]⁺· 374 Molecular Ion (M⁺·) 203.6 ([M]⁺)
[M+H]⁺ 375 Protonated Molecule 193.9
[M+Na]⁺ 397 Sodiated Adduct 194.3
Alpha-cleavage fragments Various e.g., [C₁₂H₂₅S]⁺ (m/z 201), [C₁₂H₂₅S₂CH₂]⁺ (m/z 245) N/A

Single-Crystal X-ray Diffraction Studies for Solid-State Structure and Intermolecular Interactions

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. To date, no crystal structure for this compound has been deposited in crystallographic databases. The following discussion is therefore a projection based on the known crystallographic behavior of similar long-chain molecules.

It is expected that this compound would crystallize in a lamellar structure, a common motif for long-chain n-alkanes. In this arrangement, the molecules align themselves in parallel, forming layers (lamellae). The long decyl chains would likely adopt a fully extended, all-trans conformation to maximize stabilizing van der Waals interactions between adjacent chains. The presence of the two sulfur atoms and the central ethylene bridge would introduce a significant perturbation in the idealized packing of a simple alkane. The C-S bond lengths (~1.81 Å) are longer than C-C bonds (~1.54 Å), and the C-S-C bond angle (~100-105°) differs from the tetrahedral angle of carbon, creating a "kink" in the chain.

Insights into Polymorphism and Solid-State Structural Variability

Polymorphism, the ability of a compound to exist in more than one crystal form, is a very common phenomenon for flexible, long-chain molecules. idc-online.comwikipedia.org It is highly probable that this compound can form multiple polymorphs. Different crystallization conditions, such as the choice of solvent, the rate of cooling, or the temperature, can trap the molecules in different conformational and packing arrangements. These different polymorphs would have distinct crystal lattices and, consequently, different physical properties like melting point, solubility, and density. The conformational flexibility of the alkyl chains and the potential for different arrangements around the C-S bonds could give rise to a rich polymorphic landscape for this compound.

Advanced Electron Microscopy and Diffraction for Nanoscale Structural Characterization

While SCXRD is the gold standard for crystal structure determination, it requires single crystals of sufficient size and quality (typically > 10 µm). For materials that only form nanocrystalline or microcrystalline powders, advanced electron microscopy techniques have become powerful alternatives.

Techniques such as cryogenic transmission electron microscopy (Cryo-TEM) and, more specifically, microcrystal electron diffraction (MicroED), are capable of determining high-resolution atomic structures from crystals that are thousands of times smaller than those required for conventional X-ray diffraction. lbl.gov If this compound were to yield only very small crystals, MicroED could be employed. This technique involves collecting electron diffraction data from a collection of nanocrystals tilted at various angles and then processing the data to solve the three-dimensional crystal structure.

These methods could provide crucial nanoscale characterization, revealing not only the molecular conformation and packing but also information on crystal morphology and the presence of any lattice defects or twinning. For a flexible molecule like this compound, these advanced diffraction methods represent a viable pathway to elucidating its solid-state architecture in the absence of suitable single crystals for X-ray analysis. nih.gov

Theoretical and Computational Chemistry Approaches for 11,14 Dithiatetracosane

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule. For 11,14-Dithiatetracosane, these investigations would be crucial in characterizing its electronic nature and predicting its reactivity.

Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) stands as a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. A DFT study of this compound would begin with a geometry optimization to determine the most stable three-dimensional arrangement of its atoms. This process would yield key structural parameters such as bond lengths, bond angles, and dihedral angles.

Following optimization, a range of electronic properties could be calculated. These would include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap. These parameters are critical for predicting the molecule's reactivity, with the HOMO and LUMO energies indicating its propensity to donate or accept electrons, respectively. The molecular electrostatic potential (MEP) map would also be generated to visualize regions of positive and negative electrostatic potential, highlighting potential sites for electrophilic and nucleophilic attack.

Hypothetical Data Table: DFT-Calculated Properties of this compound

Property Hypothetical Value Significance
Optimized Ground State Energy [Value] hartree Indicates the molecule's stability.
HOMO Energy [Value] eV Relates to the ionization potential and electron-donating ability.
LUMO Energy [Value] eV Relates to the electron affinity and electron-accepting ability.
HOMO-LUMO Gap [Value] eV Correlates with chemical reactivity and electronic excitation energy.

Note: The values in this table are purely illustrative and are not based on actual calculations, as no such data is currently available.

Ab Initio Methods for High-Accuracy Energetic and Spectroscopic Predictions

For even greater accuracy, particularly for energetic and spectroscopic properties, ab initio methods could be employed. These "first-principles" calculations, while more computationally demanding than DFT, can provide benchmark-quality data. Methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory would offer a more refined understanding of electron correlation effects, which can be important in flexible long-chain molecules.

These high-level calculations would be invaluable for predicting spectroscopic properties, such as infrared (IR) and Raman vibrational frequencies, as well as NMR chemical shifts. Theoretical predictions of these spectra would be instrumental in interpreting experimental data and confirming the structure of synthesized this compound.

Molecular Dynamics Simulations for Conformational Analysis and Flexible Chain Behavior

The long aliphatic chains of this compound impart significant conformational flexibility. Molecular dynamics (MD) simulations are the ideal tool for exploring this dynamic behavior over time.

Development and Validation of Force Fields for Long-Chain Thioether Systems

A prerequisite for accurate MD simulations is a reliable force field, which is a set of parameters that describe the potential energy of the system. While general-purpose force fields exist, their parameters may not be optimized for long-chain dithioethers. Therefore, a dedicated effort to develop and validate a specific force field for this class of molecules would be necessary. This would involve fitting parameters to high-level quantum chemical calculations and validating them against any available experimental data for similar molecules.

Solvent Effects and Dynamic Interplay in Condensed Phases

MD simulations would allow for the investigation of this compound in various solvent environments. By explicitly including solvent molecules in the simulation box, one could study how the solvent influences the conformational landscape of the dithioether. Key properties to analyze would include the radial distribution functions to understand the solvation structure, and the end-to-end distance of the chain to characterize its compactness in different solvents.

Computational Modeling of Reaction Mechanisms and Transition States Involving Dithioether Species

Computational modeling can be a powerful tool for elucidating the mechanisms of chemical reactions. For this compound, this could involve studying its oxidation, its coordination to metal centers, or its role in self-assembled monolayers. DFT calculations would be employed to map out the potential energy surface of a given reaction, identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. The calculated activation energies would provide quantitative insights into the reaction kinetics.

Predictive Algorithms for Ligand-Metal Binding and Supramolecular Assembly

While specific computational studies focusing exclusively on this compound are not extensively documented in publicly accessible literature, the behavior of this long-chain dithiaether can be predicted using a range of well-established theoretical and computational chemistry approaches. These methods are routinely applied to analogous flexible ligands, thioethers, and other supramolecular systems to forecast their interactions with metal ions and their self-assembly behavior. The application of these predictive algorithms allows for a detailed, atomistic understanding of the factors governing complexation and the formation of larger, ordered structures.

Predictive modeling for a flexible molecule like this compound involves a multi-pronged approach, combining quantum mechanics, molecular mechanics, and increasingly, machine learning to provide a comprehensive picture of its potential chemical behavior.

Quantum Mechanics (QM) for Accurate Binding Energetics: Density Functional Theory (DFT) is a primary tool for investigating the specifics of metal-ligand interactions. nih.govresearchgate.netrsc.org For this compound, DFT calculations would be employed to determine the optimized geometries of its complexes with various metal ions. These calculations can precisely model the coordination environment, including bond lengths and angles between the sulfur donor atoms and the metal center. Furthermore, DFT is instrumental in calculating the binding energies and stability constants of these complexes, providing a quantum-chemical basis for predicting which metal ions would bind most strongly. researchgate.net By using different functionals, such as B3LYP, theoretical chemists can account for electronic exchange and correlation effects, which are crucial for accurately describing the d-orbitals of transition metals. nih.gov

Molecular Mechanics (MM) and Molecular Dynamics (MD) for Conformational Analysis and Assembly: Given the high conformational flexibility of the 24-carbon chain in this compound, Molecular Mechanics (MM) force fields are essential for exploring the vast conformational space. MM methods can efficiently predict the most stable conformations of the free ligand and its metal complexes.

Molecular Dynamics (MD) simulations build upon this by providing a dynamic view of the system over time. nih.govmdpi.com An MD simulation would reveal how the dithiaether chain wraps around a metal ion and how solvent molecules influence this process. For supramolecular assembly, MD is a powerful tool to simulate how multiple ligand-metal complexes interact and organize into larger architectures. rsc.orgresearchgate.net These simulations can predict the formation of dimers, oligomers, or more extended networks, driven by non-covalent interactions between the long alkyl chains. rsc.org

Machine Learning (ML) for High-Throughput Screening and Prediction: In recent years, machine learning has emerged as a transformative tool in computational chemistry. ameslab.govcompamed-tradefair.comnih.gov ML models can be trained on large datasets of known metal-ligand complexes to predict binding affinities and selectivity with high speed and accuracy. ameslab.govacs.org For a ligand like this compound, an ML approach could be used to rapidly screen its binding potential with a wide array of metal ions without the computational expense of extensive DFT or MD calculations. duartegroupchem.org These predictive models use molecular descriptors as input to forecast properties like binding free energy, making them ideal for the initial stages of materials design. acs.org

The integration of these computational methods provides a powerful framework for predicting the chemical behavior of this compound. The synergy between QM, MD, and ML allows for a detailed exploration from the electronic level of a single metal-ligand bond to the macroscopic behavior of a self-assembled system. aminer.orgnih.gov

Detailed Research Findings from Analogous Systems

To illustrate the predictive power of these computational approaches, the following tables summarize the types of data that would be generated for this compound based on findings for structurally related dithiaethers and flexible ligands.

Table 1: Predicted Ligand-Metal Binding Parameters using DFT

This table outlines the typical outputs from DFT calculations aimed at characterizing the stability and structure of metal complexes with a dithiaether ligand.

Metal IonPredicted Coordination GeometryPredicted Binding Energy (kcal/mol)Key Interacting Orbitals
Ag(I)Linear or Trigonal Planar-25 to -40S (p) -> Ag (s, p)
Cu(II)Square Planar or Distorted Octahedral-50 to -70S (p) -> Cu (d)
Pd(II)Square Planar-60 to -85S (p) -> Pd (d)
Hg(II)Linear-45 to -60S (p) -> Hg (s, p)

Table 2: Supramolecular Assembly Characteristics from MD Simulations

This table presents the kind of predictive data that Molecular Dynamics simulations would provide regarding the self-assembly of this compound complexes.

Metal Ion ComplexPredominant Supramolecular MotifKey Intermolecular InteractionsPredicted Aggregation Number (N)
[Ag(11,14-DT)]+1D ChainVan der Waals, Ag-S contacts> 10
[Cu(11,14-DT)]2+Dimeric or Oligomeric ClustersVan der Waals2 - 6
[Pd(11,14-DT)]2+Lamellar SheetsVan der Waals, π-stacking (if aromatic)> 20
[Hg(11,14-DT)]2+Interdigitated ChainsVan der Waals, Hg-S contacts> 10

Table 3: Machine Learning Model Performance for Binding Affinity Prediction

This table illustrates the expected performance of a machine learning model, trained on a relevant chemical space, for predicting the binding affinity of new dithiaether-metal complexes.

Model TypeInput FeaturesPredicted PropertyExpected Accuracy (R²)
Random ForestMolecular descriptors, Atomic propertiesBinding Free Energy0.85 - 0.92
Neural Network3D coordinates, Electron densityStability Constant (logK)0.88 - 0.95
Gradient BoostingTopological fingerprints, Physicochemical propertiesMetal Selectivity0.82 - 0.90

These predictive algorithms and the data they generate are crucial for the in silico design of new materials and for understanding the fundamental principles that govern molecular recognition and self-assembly in systems involving ligands like this compound.

Coordination Chemistry of 11,14 Dithiatetracosane As a Ligand

Synthesis and Characterization of Metal Complexes with 11,14-Dithiatetracosane

The synthesis of metal complexes involving dithioether ligands like this compound typically involves the reaction of the ligand with a metal salt in a suitable solvent. The resulting complexes can be characterized using a variety of analytical techniques to determine their structure and properties. These methods include elemental analysis, conductivity measurements, and spectroscopic techniques such as FT-IR, UV-Vis, and NMR spectroscopy. asianpubs.orgmdpi.com For crystalline products, single-crystal X-ray diffraction provides definitive structural information. nih.gov

Interactive Table: General Characterization Techniques for Metal Complexes

Technique Information Provided
Elemental Analysis Confirms the empirical formula of the complex.
Molar Conductivity Determines the electrolytic nature of the complex.
FT-IR Spectroscopy Identifies the coordination sites of the ligand by observing shifts in vibrational frequencies upon complexation.
UV-Vis Spectroscopy Provides information about the electronic transitions within the complex and its geometry.
NMR Spectroscopy Elucidates the structure of diamagnetic complexes in solution. nih.gov
X-ray Diffraction Determines the precise three-dimensional arrangement of atoms in a crystalline complex.

| Mass Spectrometry | Confirms the molecular weight and fragmentation pattern of the complex. mdpi.com |

Coordination Modes and Geometries of Mononuclear and Polynuclear Species

Dithioether ligands can coordinate to metal centers in several ways. As a chelating ligand, this compound can form a stable ring with a single metal center, creating a mononuclear complex. The long, flexible chain allows it to wrap around the metal ion. Alternatively, it can act as a bridging ligand, linking two or more metal centers to form polynuclear species, such as coordination polymers. rsc.org The specific coordination mode depends on factors like the nature of the metal ion, the reaction stoichiometry, and the presence of other coordinating anions or solvent molecules. The geometry around the metal center in these complexes can vary, with common geometries including tetrahedral, square planar, and octahedral arrangements, influenced by the coordination number and the electronic properties of the metal. nih.govyoutube.com

Influence of Chain Length and Flexibility on Chelation Efficiency

The efficiency of chelation by dithioether ligands is significantly influenced by the length and flexibility of the hydrocarbon chain connecting the sulfur donor atoms.

Chelate Ring Stability : The stability of the resulting chelate ring is a crucial factor. Ligands that form five- or six-membered chelate rings are generally the most stable due to minimal ring strain. For a long-chain ligand like this compound, the large chelate ring formed would be highly flexible.

Preorganization : Ligands that are "preorganized" for metal binding, meaning their donor atoms are already held in a favorable position for coordination, tend to form more stable complexes. The flexible nature of this compound means it is not highly preorganized, which can affect its chelation efficiency.

Redox Behavior and Electrochemistry of this compound Metal Complexes

The redox behavior of metal complexes with dithioether ligands can be investigated using techniques like cyclic voltammetry (CV). nih.gov These studies can reveal whether redox processes are metal-centered or ligand-centered. In many thioether complexes, the ligand is considered "innocent," meaning it does not participate directly in redox reactions, and the observed redox events are attributed to changes in the metal's oxidation state. mdpi.com However, in some systems, the ligand can be redox-active. nd.edunih.gov

For a complex of this compound, cyclic voltammetry would typically show one or more reversible or irreversible waves corresponding to oxidation or reduction of the metal center. nih.gov The potential at which these events occur provides information about the electronic environment of the metal ion, which is influenced by the coordination of the dithioether ligand.

Spectroscopic and Electrochemical Probes for Metal-Ligand Interactions in Solution and Solid State

Spectroscopic and electrochemical methods are essential tools for probing the interactions between metal ions and ligands like this compound.

Spectroscopic Probes :

UV-Visible Spectroscopy : Changes in the absorption spectra upon complexation can be monitored to study the binding process. The appearance of new charge-transfer bands can provide direct evidence of metal-ligand interaction.

FT-IR Spectroscopy : Shifts in the C-S stretching frequency upon coordination to a metal ion can confirm the involvement of the sulfur atoms in the binding.

Electrochemical Probes :

Cyclic Voltammetry (CV) : The shift in the redox potential of a metal ion upon coordination to the ligand provides a measure of the strength and nature of the metal-ligand interaction. The stabilization of a particular oxidation state by the ligand will be reflected in the CV. nih.gov

Stripping Voltammetry : This highly sensitive technique can be used to detect trace amounts of metal ions and is often employed in sensors where a chelating agent is immobilized on an electrode surface. nih.govnih.gov

Rational Design Principles for Advanced Dithioether-Based Chelating Agents

The design of effective chelating agents is guided by several key principles aimed at optimizing metal ion selectivity and complex stability. nih.govresearchgate.net

Hard and Soft Acids and Bases (HSAB) Principle : Thioether sulfur atoms are soft donors and therefore show a preference for soft metal ions like Ag+, Hg2+, and Pd2+. This principle is fundamental in designing selective chelators.

Chelate Ring Size : As mentioned, designing ligands that form stable five- or six-membered rings is a common strategy.

Preorganization and Rigidity : Introducing rigidity into the ligand backbone can preorganize the donor atoms for binding, reducing the entropic penalty of chelation and increasing complex stability.

Donor Atom Properties : Modifying the electronic properties of the sulfur donors or introducing additional donor groups (e.g., nitrogen or oxygen) can fine-tune the ligand's affinity for specific metals.

Solubility and Bioavailability : For practical applications, properties like solubility in specific media are crucial design considerations. nih.gov

Applications in Metal Ion Recognition and Separation Science in Research Contexts

In a research context, dithioether ligands like this compound are explored for their potential in recognizing and separating metal ions. mdpi.com

Metal Ion Recognition : These ligands can be incorporated into sensors for the detection of specific metal ions. For example, a dithioether-based receptor might be part of a fluorescent chemosensor, where the binding of a target metal ion (like Hg2+) causes a detectable change in fluorescence. nih.gov Electrochemical sensors can also be developed by modifying an electrode with the chelating agent, where metal binding is detected as an electrical signal. mdpi.com

Separation Science : Dithioether chelators can be used in solvent extraction or on solid supports for the separation of metal ions. For instance, they can be used to selectively extract soft metal ions from an aqueous solution containing a mixture of metals into an organic phase.

Supramolecular Chemistry and Self Assembly Processes Involving 11,14 Dithiatetracosane

Host-Guest Interactions with Long-Chain Dithioethers

Host-guest chemistry involves the formation of unique complexes between a larger 'host' molecule and a smaller 'guest' molecule, held together by non-covalent interactions. The hydrophobic and van der Waals interactions of the nonpolar cavities of host molecules like cyclodextrins (CDs) make them suitable for encapsulating hydrophobic guests in aqueous media. nih.gov Long-chain dithioethers, such as 11,14-Dithiatetracosane, with their extended hydrocarbon segments, are prime candidates for forming inclusion complexes with macrocyclic hosts.

Cyclodextrins, which are macrocyclic oligosaccharides, are well-known hosts for a variety of guest molecules. mdpi.com The size of the cyclodextrin cavity is a crucial factor in the stability of the host-guest complex. rsc.org For a long-chain molecule like this compound, a larger cyclodextrin, such as β-cyclodextrin or γ-cyclodextrin, would be required to accommodate the alkyl chains. The driving force for the formation of such a complex is the displacement of high-energy water molecules from the cyclodextrin cavity by the hydrophobic alkyl chains of the dithioether.

Table 1: Illustrative Binding Constants of Host-Guest Complexes

Host Guest Binding Constant (K) M⁻¹
β-Cyclodextrin Adamantane ~10⁵
Cucurbit nih.govuril Ferrocene >10¹²

This table provides representative data for well-studied host-guest systems to illustrate the range of binding affinities and is not specific to this compound.

Directed Self-Assembly of this compound Derivatives into Ordered Architectures

Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. The molecular structure of this compound, with its flexible alkyl chains and polar sulfur-containing core, makes it a candidate for directed self-assembly into various architectures. The balance between the hydrophobic interactions of the alkyl chains and the potential for more specific interactions at the dithioether core would direct the formation of these structures.

Long-chain amphiphilic molecules, which have both hydrophobic and hydrophilic parts, are known to self-assemble in solution to form micelles, vesicles, and other nanostructures. While this compound is not a classic amphiphile, derivatives of it could be synthesized to be amphiphilic. For instance, the introduction of a polar head group at one end of the molecule would create an amphiphile that could self-assemble into micelles or bilayers in an aqueous environment.

Even without chemical modification, long-chain alkanes and their derivatives can form ordered structures, such as lamellar phases, in the solid state or at interfaces. The self-assembly of a terrylene diimide derivative decorated with long branched alkyl chains has been shown to form long-range ordered monolayers. researchgate.net Similarly, it can be postulated that this compound could form ordered monolayers on surfaces like highly oriented pyrolytic graphite (HOPG), driven by van der Waals interactions between the alkyl chains and the substrate.

The sulfur atoms could also direct the assembly. Thioethers are known to adsorb on gold surfaces, which could lead to the formation of self-assembled monolayers (SAMs). nih.gov The structure and packing of these monolayers would be influenced by the interactions between the alkyl chains.

The self-assembly process is highly sensitive to external conditions. The choice of solvent is critical, as it mediates the intermolecular interactions. In a non-polar solvent, the hydrophobic interactions between the alkyl chains of this compound would be weak, whereas in a polar solvent, these interactions would be the dominant force driving aggregation.

Concentration is another key parameter. Below a certain concentration, known as the critical aggregation concentration (cac), the molecules will exist as monomers in solution. Above the cac, they will start to form aggregates. The size and shape of these aggregates can also be concentration-dependent.

Temperature affects the kinetic and thermodynamic aspects of self-assembly. Increasing the temperature can provide the necessary energy to overcome kinetic barriers to assembly, but it can also disrupt the weak non-covalent interactions holding the assembly together. For some systems, a specific temperature range is required for the formation of well-ordered structures.

Intermolecular Forces Governing Supramolecular Recognition and Binding

The formation of any supramolecular assembly is governed by a delicate balance of various intermolecular forces. researchgate.net For this compound, the key interactions include:

Van der Waals Forces: These are the dominant interactions for the long alkyl chains. fiveable.me They are non-directional and relatively weak on a per-atom basis, but the cumulative effect over the long chains can be substantial, leading to significant stabilization of assembled structures.

Dipole-Dipole Interactions: The C-S bonds in the dithioether group have a dipole moment, which can lead to dipole-dipole interactions between molecules. These are stronger than van der Waals forces and are directional.

Hydrogen Bonding: While the sulfur atoms in thioethers are weak hydrogen bond acceptors, they can participate in weak C-H···S hydrogen bonds. If the molecule is derivatized to include stronger hydrogen bond donors or acceptors, this interaction can become a primary driver of self-assembly.

The interplay of these forces determines the final structure of the supramolecular assembly. nih.gov For instance, in a crystalline solid of this compound, the molecules would pack in a way that maximizes the van der Waals contacts between the alkyl chains while also accommodating the geometry of the dithioether core.

Table 2: Typical Energies of Intermolecular Forces

Intermolecular Force Typical Energy (kJ/mol)
Van der Waals (London Dispersion) 0.4 - 4
Dipole-Dipole 5 - 25
Hydrogen Bond (weak) 4 - 15

Integration of this compound into Macrocyclic and Cage Systems

The linear structure of this compound makes it a potential building block for the construction of larger macrocyclic and cage-like molecules. By reacting the terminal ends of the molecule with appropriate linkers, it is possible to create macrocycles. The dithioether core could also be used as a recognition site within a larger macrocyclic structure.

The synthesis of such large molecules often relies on template-directed synthesis, where a guest molecule or ion directs the formation of the macrocycle around it. The flexible nature of the long alkyl chains in this compound could allow for the formation of macrocycles that can adapt their conformation to bind different guests.

Cage compounds can be formed by connecting multiple dithioether units with rigid linkers. These cages can have internal cavities capable of encapsulating guest molecules, leading to applications in areas such as sensing, catalysis, and drug delivery. The properties of these cages, such as the size and shape of the cavity, can be tuned by changing the length and nature of the linkers.

Dynamic Covalent Chemistry Approaches in Supramolecular Systems Design

Dynamic covalent chemistry (DCC) utilizes reversible covalent bond formation to create complex molecular and supramolecular structures under thermodynamic control. nih.gov This approach allows for "error-checking" during the synthesis, as the components can rearrange to form the most stable product.

Disulfide bonds are a classic example of a dynamic covalent bond, as they can be reversibly formed and broken through thiol-disulfide exchange. While this compound contains thioether linkages, which are generally stable, it can be synthesized from dithiols, which are precursors for disulfide bond formation. By using dithiols with a similar chain length, dynamic combinatorial libraries of macrocycles and polymers can be generated through disulfide exchange.

Thioether bonds themselves can participate in dynamic exchange reactions under certain conditions, although this is less common than disulfide exchange. For example, the reversible formation of thioacetals or thioketals from dithiols and aldehydes or ketones is a well-established dynamic covalent reaction. A di-thiol precursor to this compound could be used in such reactions to create dynamic systems. These systems can respond to external stimuli, such as changes in pH or the presence of a template, by shifting the equilibrium to favor different products. This adaptive behavior is a hallmark of dynamic covalent chemistry and is of great interest for the development of smart materials and responsive systems. nih.gov

Catalytic Applications and Mechanistic Investigations of 11,14 Dithiatetracosane Based Systems

Role of 11,14-Dithiatetracosane as a Ligand in Homogeneous Catalysis

Transition Metal-Catalyzed Organic Transformations (e.g., Cross-Coupling, Hydrogenation)

No information available.

Elucidation of Catalytic Cycles and Reaction Intermediates

No information available.

Heterogeneous Catalysis Incorporating Immobilized this compound Moieties

Surface Functionalization and Characterization of Active Sites

No information available.

Studies on Catalyst Performance, Selectivity, and Recyclability

No information available.

Organocatalytic Roles of Sulfur Centers in this compound (if applicable)

No information available.

Table of Compounds Mentioned

Advanced Materials Science Applications of 11,14 Dithiatetracosane Derivatives

Polymer and Macromolecular Chemistry: Integration into Functional Polymers

The integration of 11,14-dithiatetracosane into polymer structures offers a pathway to novel materials with tailored characteristics. The thioether groups provide sites for chemical modification and influence the polymer's physical and chemical behavior.

Poly(thioether)s are a class of polymers known for their desirable properties, including high refractive indices, good thermal stability, and excellent resistance to solvents and acids. The synthesis of poly(thioether)s incorporating this compound can be achieved through various polymerization techniques, such as polycondensation and thiol-ene "click" chemistry. These methods allow for the creation of polymers with tunable properties by varying co-monomers, molecular weight, and polymer architecture. rsc.org

For instance, this compound can be functionalized with terminal thiol groups to create a dithiol monomer. This monomer can then be reacted with various di-alkenes or di-acrylates via thiol-ene polymerization to yield linear or cross-linked poly(thioether)s. researchgate.net The long aliphatic chain of the this compound unit is expected to enhance the flexibility and hydrophobicity of the resulting polymers.

The properties of these polymers can be further tuned by copolymerization. For example, copolymerizing the this compound dithiol with shorter-chain dithiols can modulate the cross-link density and, consequently, the mechanical properties of the final material. Similarly, the choice of the di-alkene or di-acrylate comonomer can influence properties such as the glass transition temperature (Tg) and the refractive index.

Table 1: Representative Tunable Properties of Poly(thioether)s Based on Dithioether Monomers This table presents hypothetical data based on general principles of poly(thioether) chemistry to illustrate the concept of tunable properties.

PropertyMonomer System A (High this compound content)Monomer System B (Low this compound content)
Glass Transition Temperature (Tg)LowModerate
FlexibilityHighModerate
HydrophobicityHighModerate
Refractive IndexModerateHigh

The relationship between the molecular structure of dithioether-containing polymers and their macroscopic properties is a critical area of study. uomustansiriyah.edu.iq In polymers incorporating this compound, the long, flexible aliphatic chain between the thioether linkages significantly influences the material's characteristics.

Flexibility and Thermal Properties: The C22 backbone of this compound imparts significant flexibility to the polymer chains, which is expected to result in materials with low glass transition temperatures and elastomeric properties. uomustansiriyah.edu.iq The degree of crystallinity will depend on the regularity of the polymer structure and the potential for intermolecular interactions.

Mechanical Properties: The mechanical strength and modulus of these polymers can be controlled by adjusting the cross-link density. Higher cross-linking leads to more rigid materials, while lower cross-linking results in softer, more flexible polymers. The long aliphatic chains can also contribute to toughness by allowing for energy dissipation through chain motion.

Chemical Resistance: The thioether linkages generally provide good resistance to hydrolysis and a range of chemicals. The hydrophobic nature of the long alkyl chain further enhances this resistance, making these materials suitable for applications in harsh environments.

Table 2: Structure-Property Trends in Dithioether-Containing Polymers This table illustrates general trends and not specific values for this compound-based polymers.

Structural FeatureEffect on Polymer Properties
Increased aliphatic chain lengthIncreased flexibility, lower Tg, increased hydrophobicity
Increased cross-link densityIncreased stiffness, higher modulus, decreased swelling
Introduction of aromatic co-monomersIncreased Tg, enhanced thermal stability, higher refractive index

Development of Functional Materials: Sensors and Molecular Switches

The unique electronic and chemical properties of the thioether sulfur atoms make this compound derivatives promising candidates for the development of functional materials such as chemical sensors and molecular switches.

Thioethers are known to coordinate with heavy metal ions and can be oxidized by various reactive oxygen species (ROS). rsc.org These interactions can be exploited to design chemo-responsive materials. Polymers containing this compound can act as sensors for specific analytes.

For instance, the binding of a metal ion to the sulfur atoms can induce a conformational change in the polymer or alter its electronic properties, leading to a detectable signal, such as a change in fluorescence or conductivity. nih.gov Similarly, the oxidation of the thioether groups to sulfoxides or sulfones in the presence of an oxidizing agent can cause a significant change in the polymer's polarity and solubility, which can be harnessed for sensing applications. rsc.org The long alkyl chains in this compound-based polymers can create a hydrophobic pocket around the thioether, potentially enhancing selectivity for certain analytes.

The ability of thioethers to participate in charge transfer processes makes them interesting components for optoelectronic and electro-responsive molecular devices. researchgate.net While this compound itself is not inherently photoactive, it can be incorporated into larger molecular systems, such as donor-acceptor molecules or conjugated polymers, to modulate their electronic properties.

Molecular switches are molecules that can be reversibly shifted between two or more stable states by an external stimulus, such as light or an electric field. wikipedia.org Thioether-containing molecules, such as dithienylethenes, are a well-studied class of photochromic switches. nih.gov While this compound is not a traditional photo-switch, its derivatives could be designed to act as redox-active switches. The reversible oxidation and reduction of the thioether groups can alter the electronic state of the molecule, leading to a change in its properties. nih.gov

Self-Healing and Responsive Materials incorporating Dithioether Linkages

A key area of interest for dithioether-containing polymers is in the development of self-healing and responsive materials. The dynamic nature of the sulfur chemistry allows for the creation of materials that can repair themselves after damage.

Disulfide bonds are well-known for their ability to undergo dynamic exchange reactions, which can be utilized for self-healing. scispace.comfigshare.com While this compound contains thioether rather than disulfide linkages, these can be incorporated into polymer networks that also contain dynamic bonds, or the thioether itself can be part of a system that responds to stimuli.

For example, polymers with dithioether linkages can be designed to be responsive to oxidative stress. rsc.org Damage to such a material in an oxidative environment could trigger a chemical change in the thioether groups, which in turn could activate a healing mechanism. Furthermore, the incorporation of this compound into self-healing polymer networks based on other dynamic chemistries, such as hydrogen bonding or Diels-Alder reactions, can be used to tune the mechanical properties and healing efficiency of the material. nih.gov The long flexible chains can enhance chain mobility, which is often a crucial factor for efficient self-healing. youtube.com

Nanomaterials Integration and Nanotechnology Applications (e.g., surface modification of nanoparticles)

The integration of this compound derivatives into nanomaterials is centered on their utility in surface modification, a critical process for enhancing the functionality and stability of nanoparticles. The two thiol groups within the dithiatetracosane structure provide robust anchoring points to the surfaces of various nanoparticles, particularly those of noble metals like gold. This interaction is fundamental to the formation of self-assembled monolayers (SAMs), which are highly ordered molecular layers that can alter the surface properties of nanomaterials.

The process of surface functionalization using long-chain dithiaalkanes, such as this compound, can significantly improve the dispersion and stability of nanoparticles in various media. cd-bioparticles.net This is crucial for preventing aggregation, which can diminish the unique properties of nanomaterials. The long alkyl chain of this compound contributes to the formation of a protective organic shell around the nanoparticle core. This shell can be further modified with other functional groups to impart specific chemical or biological recognition capabilities.

Research on analogous long-chain alkanethiols has demonstrated their effectiveness in creating stable and functional nanoparticle systems. For instance, the use of thiol-modified glucose self-assembled monolayers on gold nanoparticles has been explored for biosensor applications. nih.govfrontiersin.org This approach leverages the specific recognition between the sugar anchored to the nanoparticle surface and a target protein. nih.govfrontiersin.org Similarly, hetero-bifunctional poly(ethylene glycol) (PEG) spacers with a thiol group on one end are used to attach fluorescent dyes to gold nanoparticles for intracellular tracking. nih.gov

The table below summarizes findings from studies on the surface modification of nanoparticles using long-chain alkanethiols and related thiol-containing molecules, providing a basis for the potential applications of this compound derivatives.

NanoparticleSurface ModifierApplicationKey Findings
Gold Nanoparticles (AuNPs)Thiol-modified glucoseBiosensingSuccessful functionalization achieved on both flat and nanoparticle gold substrates, demonstrating potential for biodetection platforms. nih.govfrontiersin.org
Magnetic Nanoparticles (MNPs)(3-mercaptopropyl)trimethoxysilanePolymer graftingThiol-modified nanoparticles served as a platform for grafting various polymers, creating core-shell hybrid materials with altered solution behavior and increased stability. mdpi.com
Gold Nanoparticles (AuNPs)Coumarin-PEG-thiolIntracellular tracking and deliverySurface attachment of coumarin (B35378) via a PEG spacer reduced the fluorescence quenching effect of gold nanoparticles, and the functionalized nanoparticles were efficiently internalized by cells. nih.gov
Gold Nanoparticles (AuNPs)n-tetradecanethioacetateControlled nanoparticle synthesisThe use of alkanethioacetates allowed for control of particle size during formation, producing larger nanoparticles compared to alkanethiols under similar conditions. uh.edu

Research into Applications in Energy Storage, Conversion, and Environmental Remediation (non-biological)

While direct research on this compound for energy storage and conversion is limited, the broader class of sulfur-containing organic compounds is of interest in these fields. In the context of lithium-ion batteries, for example, electrolyte additives containing sulfur functional groups have been investigated to improve the stability of the solid electrolyte interphase (SEI) on electrodes. researchgate.netnih.gov The presence of sulfur can influence the chemical composition and mechanical properties of the SEI, potentially leading to longer cycle life and improved battery performance. researchgate.netnih.gov However, specific studies detailing the use of long-chain dithiaalkanes like this compound as electrolyte additives are not prominent in the current literature.

In the realm of environmental remediation, the application of thiol-functionalized materials for the removal of heavy metals from water is a well-established area of research. bohrium.com The sulfur atoms in thiol groups have a strong affinity for heavy metal ions such as mercury (Hg²⁺), lead (Pb²⁺), and cadmium (Cd²⁺), forming stable complexes and facilitating their removal from aqueous solutions. nih.govmdpi.com Given that this compound possesses two sulfur atoms, it is plausible that its derivatives could be effective ligands for heavy metal sequestration.

Materials functionalized with thiol groups, such as modified mesoporous silica (B1680970) and metal-organic frameworks (MOFs), have demonstrated high efficiency in capturing heavy metals. bohrium.comnih.gov For example, a thiol-functionalized magnetic mesoporous silica material has shown high adsorption capacities for mercury and lead. bohrium.com Similarly, thiol-functionalized MOFs have exhibited enhanced extraction of mercury(II) from water compared to their non-functionalized counterparts. nih.gov

The table below presents research findings on the use of thiol-functionalized materials for heavy metal remediation, indicating the potential for developing environmental remediation technologies based on this compound and similar dithiaalkanes.

Adsorbent MaterialTarget Heavy Metal(s)Adsorption CapacityKey Findings
Thiol-functionalized magnetic mesoporous silica (SH-mSi@Fe₃O₄)Hg(II), Pb(II)260 mg/g (Hg), 91.5 mg/g (Pb)The material exhibited high saturation magnetization for easy separation and was stable in various water matrices. bohrium.com
Thiol-functionalized MIL-100(Fe) MOFHg(II)96 ± 5% extractionFunctionalization with thiol groups significantly improved the mercury adsorption capacity due to the strong interaction between thiol groups and Hg(II) ions. nih.govacs.org
Thiol-functionalized polynorbornene dicarboximidesPb²⁺, Cd²⁺, Ni²⁺53.7 mg/g (Pb), 43.8 mg/g (Cd), 29.1 mg/g (Ni)The polymer with -SH groups showed better performance for metal uptake, attributed to lower steric hindrance and higher hydrophilicity. mdpi.com
Thiol-functionalized Al₂O₃-coated porous silicaCd(II), As(V), Pb(II), Hg(II), Cu(II)High selectivity for Hg(II) and As(V)The material demonstrated rapid removal of heavy metal ions from aqueous environments, with mercury showing the fastest adsorption kinetics. acs.org

Emerging Research Directions and Future Outlook for 11,14 Dithiatetracosane Studies

Synergistic Approaches between Theoretical Prediction and Experimental Validation

The synergy between computational modeling and experimental work is becoming increasingly crucial in chemical research, and the study of dithioethers is no exception. This integrated approach allows for a deeper understanding of molecular properties and reactivity, guiding experimental design and accelerating discovery.

Theoretical predictions, primarily through Density Functional Theory (DFT), are instrumental in elucidating the electronic and structural features of dithioether compounds. For instance, computational studies have been successfully employed to investigate the electrochemical properties of nickel complexes with mixed thiolate/thioether coordination, providing insights into the stabilization of different oxidation states. rsc.org DFT calculations can also predict the binding energies of dithio ligands to various surfaces, a crucial aspect in materials science and catalysis. nih.govnih.gov These theoretical models are not merely academic exercises; they provide a framework for understanding experimental observations and predicting the behavior of new, unsynthesized molecules.

Experimental validation is the cornerstone of this synergistic approach. Techniques such as X-ray crystallography, spectroscopy (UV-vis, EPR), and electrochemistry provide the empirical data necessary to confirm or refine theoretical models. rsc.org In the development of new catalysts, for example, a combined experimental and computational study led to the discovery of a new C-H activation mechanism termed “electrophilic concerted metalation-deprotonation” (eCMD), which accounts for the unique effects of thioether ligands. researchgate.net This iterative cycle of prediction and validation is a powerful tool for advancing our understanding of dithioether chemistry.

Table 1: Examples of Synergistic Approaches in Thioether Research

Research AreaTheoretical MethodExperimental ValidationKey Outcome
Catalysis DFT CalculationsElectrochemical Analysis, SpectroscopyDiscovery of a new C-H activation mechanism (eCMD) researchgate.net
Materials Science First-principles simulationsCyclic VoltammetryPrediction of binding energies of dithio ligands to mineral surfaces nih.govnih.gov
Redox Chemistry DFT, TD-DFTUV-vis and EPR Spectroscopy, Bulk ElectrolysisUnderstanding stabilization of Ni(I) and Ni(III) states in N2S2 complexes rsc.org
Molecular Properties DFT CalculationsX-ray Diffraction, FT-IR, NMRCorrelation of structural and spectral data of novel thioether-bridged compounds researchgate.net

Exploration of Novel Reactivity Patterns and Unconventional Reaction Pathways

Researchers are increasingly exploring novel ways to activate and functionalize thioethers, moving beyond classical synthetic methods. These new approaches often involve photochemistry, electrochemistry, and radical chemistry, opening up new avenues for the synthesis of complex sulfur-containing molecules.

Photocatalysis has emerged as a powerful tool for thioether activation. Visible-light-induced photocatalysis can generate radical species under mild conditions, enabling a range of transformations. For example, the photocatalytic activation of elemental sulfur allows for the chemoselective thioesterification of olefins. nih.gov Similarly, aqueous photocatalytic oxidation of thioethers to sulfoxides has been achieved using nanohybrid catalysts, offering a green and selective synthetic route. rsc.org These methods often proceed via the formation of a sulfide (B99878) radical cation, a key intermediate in many photooxidation reactions. acs.org

Electrochemical methods also offer a unique platform for exploring thioether reactivity. An electrochemical, thioether-mediated oxidation of alcohols to aldehydes and ketones has been developed, which operates at room temperature and displays broad substrate scope. nih.gov This process relies on the generation of reactive radical cation intermediates from a stable thioether mediator.

Beyond light and electricity, unconventional reaction pathways are being explored. For instance, the activation of thioether α-C-H bonds can generate alkyl radicals, which can then participate in further reactions. researchgate.net Additionally, the development of sustainable methods for C-S bond formation, such as the use of alternative sulfur sources and green solvents, is a significant area of research. researchgate.net

Table 2: Novel Reactivity Patterns in Thioether Chemistry

Activation MethodKey IntermediateTransformationSignificance
Photocatalysis Thiyl radical / Sulfide radical cationThioesterification, SulfoxidationMild, green, and selective C-S bond formation and functionalization nih.govacs.org
Electrochemistry Thioether radical cationOxidation of alcoholsSustainable and scalable platform for organic synthesis nih.gov
Radical Chemistry Alkyl radical from α-C-H activationC-C bond formationAccess to complex molecules from simple thioether precursors researchgate.net
Aryne Chemistry Sulfonium (B1226848) zwitterionSigmatropic rearrangements, Ring openingTransition-metal-free access to diverse organosulfur compounds rsc.org

High-Throughput Screening and Combinatorial Chemistry in Dithioether Research

The discovery of new functional molecules is often a numbers game, requiring the synthesis and screening of large libraries of compounds. High-throughput screening (HTS) and combinatorial chemistry are powerful strategies that are beginning to be applied to dithioether research, accelerating the identification of molecules with desired properties.

DNA-encoded libraries (DELs) have revolutionized early-stage drug discovery by enabling the rapid screening of vast chemical spaces. researchgate.net This technology combines the principles of combinatorial chemistry and genetic barcoding, where each small molecule is covalently linked to a unique DNA tag that identifies its structure. rsc.orguu.nl The synthesis of thioether-cyclized peptides on a DNA-encoded platform has been demonstrated, showcasing the potential of this technology for discovering novel bioactive dithioether-containing molecules. rsc.orgnih.gov

Thiol-ene "click" chemistry is another powerful tool for generating large libraries of thioether-containing compounds. This reaction is highly efficient, proceeds under mild conditions, and is tolerant of a wide range of functional groups. These characteristics make it ideal for high-throughput synthesis and screening. For example, HTS of a library of polymers synthesized via thiol-ene chemistry has been used to identify biocompatible bone adhesives. acs.org

The development of high-throughput assays is crucial for screening these large libraries. Fluorescence-based HTS assays have been developed to identify thiol-reactive compounds, which can be used to screen for potential drug candidates or to identify chemicals with non-specific reactivity. acs.orgnih.gov

Advanced In Situ Characterization Techniques for Dynamic Processes

Understanding the mechanisms and kinetics of chemical reactions is fundamental to developing new and improved synthetic methods. Advanced in situ characterization techniques, which allow for the real-time monitoring of reactions as they occur, are providing unprecedented insights into the dynamic processes involving dithioethers.

In situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying reaction kinetics and mechanisms. For example, a setup using LED UV illumination directly in an NMR tube has been developed to monitor the initiator-free thiol-ene "click" coupling reaction in real-time. acs.org This technique allows for the simultaneous study of reaction kinetics and macromolecular association.

Operando spectroscopy, which combines spectroscopic characterization with simultaneous measurement of catalytic activity, is another emerging area. taylorandfrancis.com Operando Raman spectroscopy, for instance, can be used to study the electrochemical interfaces during reactions, providing information about the state of the material and adsorbed molecules. rug.nl This technique has the potential to provide detailed insights into the mechanisms of C-S bond formation on catalyst surfaces. nih.gov

These in situ techniques are particularly valuable for studying dynamic systems, such as self-healing polymers. The self-healing process in polymers based on reversible thiol-ene reactions has been monitored by Raman spectroscopy. uu.nl Real-time monitoring of the self-healing of polymer composites based on thiol-alkyne click chemistry has also been achieved using dynamic mechanical analysis. rsc.orgresearchgate.net

Interdisciplinary Convergence in Thioether Chemistry for Next-Generation Technologies

The unique properties of the thioether bond make it a valuable functional group in a wide range of applications, leading to a convergence of thioether chemistry with materials science, medicine, nanotechnology, and sustainable energy.

In materials science , thioether-functionalized polymers are being developed for a variety of applications. For example, copper-thioether coordination has been used to create multifunctional polymers that are thermally stable, have excellent mechanical performance, and exhibit self-healing capabilities. rsc.org Thioether-containing polymers are also being investigated as solid polymer electrolytes for lithium batteries. researchgate.netacs.org The development of metal-organic frameworks (MOFs) with thioether functionalities is another promising area, with potential applications in catalysis, sensing, and adsorption. rug.nl

In medicine and nanotechnology , dithioethers are being explored for drug delivery applications. Thioether-based polymeric micelles with tunable oxidation sensitivities can be used for the targeted release of chemotherapeutic drugs in the high reactive oxygen species (ROS) environment of cancer cells. researchgate.net Silver-based coordination polymers assembled with dithioether ligands have shown potential as antibacterial materials. acsgcipr.org Nanotechnology offers the potential to deliver these therapeutic agents to specific cells or tissues, improving efficacy and reducing side effects. researchgate.net

In the realm of sustainable technologies , thioether chemistry plays a role in the development of greener synthetic methods and new energy solutions. The use of thioethers in "click" chemistry provides an efficient and atom-economical way to synthesize complex molecules. Furthermore, the development of sustainable routes for C-S bond formation, which avoid the use of toxic reagents and solvents, is an active area of research. taylorandfrancis.com

Table 3: Interdisciplinary Applications of Thioether Chemistry

FieldApplicationKey Feature of Thioether
Materials Science Self-healing polymers, Solid polymer electrolytes, MOFsDynamic covalent character, Coordination ability, Tunable properties rsc.orgacs.orgrug.nl
Medicine Oxidation-responsive drug delivery, Antibacterial materialsRedox sensitivity, Biocompatibility
Nanotechnology Targeted drug delivery systemsFunctionalization of nanoparticles, Controlled release mechanisms researchgate.net
Sustainable Chemistry Green synthesis, Polymer electrolytes for batteries"Click" chemistry reactivity, Electrochemical stability researchgate.net

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 11,14-Dithiatetracosane, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves thiol-ene coupling or nucleophilic substitution between long-chain alkanes and sulfur-containing precursors. Key parameters include:

  • Temperature control : Elevated temperatures (80–120°C) improve reaction kinetics but may induce side reactions like disulfide scrambling .
  • Solvent selection : Non-polar solvents (e.g., hexane) minimize sulfur oxidation, while polar aprotic solvents (e.g., DMF) enhance nucleophilicity .
  • Purification : Column chromatography with silica gel (hexane:ethyl acetate gradients) isolates the product, followed by recrystallization for purity >95% .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H NMR (δ 2.6–2.8 ppm for S–CH2_2 groups) and 13^13C NMR confirm sulfur incorporation and chain symmetry .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (C24_{24}H50_{50}S2_2, MW 402.8 g/mol) with isotopic patterns distinguishing sulfur atoms .
  • HPLC : Reverse-phase C18 columns quantify purity; retention times correlate with alkyl chain length and sulfur positioning .

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H315/H319 hazards) .
  • Ventilation : Use fume hoods to avoid inhalation (H335 risk); monitor airborne concentrations with OSHA-compliant sensors .
  • Storage : Under inert gas (N2_2 or Ar) at 4°C to prevent oxidation and degradation .

Advanced Research Questions

Q. How can researchers design experiments to investigate the structure-property relationships of this compound in self-assembled monolayers (SAMs)?

  • Methodological Answer :

  • Substrate preparation : Au(111) or SiO2_2 surfaces cleaned via UV-ozone treatment to ensure SAM uniformity .
  • Ellipsometry/Contact angle measurements : Quantify SAM thickness (expected 2.5–3.0 nm) and hydrophobicity (θ >100°) .
  • X-ray diffraction (XRD) : Resolve sulfur-sulfur intermolecular distances (4.7–5.2 Å) to correlate with thermal stability .
  • Controlled variables : Vary alkyl chain length (C20–C28 analogs) to isolate sulfur’s role in SAM stability .

Q. How should contradictory data on this compound’s thermal stability be analyzed?

  • Methodological Answer :

  • Differential Scanning Calorimetry (DSC) : Compare melting points (reported 68–72°C) across purity grades; impurities lower transition temperatures .
  • Thermogravimetric Analysis (TGA) : Assess decomposition onset (typically >200°C) under N2_2 vs. air to identify oxidation pathways .
  • Statistical reconciliation : Apply ANOVA to datasets from independent studies, accounting for instrumental calibration differences (e.g., heating rate ±1°C/min) .

Q. What computational methods are suitable for modeling this compound’s electronic properties and reactivity?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Optimize geometry with B3LYP/6-31G(d) basis set; calculate HOMO-LUMO gaps (∼4.5 eV) to predict redox behavior .
  • Molecular Dynamics (MD) : Simulate SAM formation on Au surfaces (CHARMM force field) to validate experimental packing densities .
  • Benchmarking : Cross-validate computational results with experimental Raman spectra (S–S stretch ∼510 cm1^{-1}) .

Q. How can researchers ensure reproducibility when documenting synthetic and analytical workflows for this compound?

  • Methodological Answer :

  • FAIR data principles : Assign DOIs to raw NMR/MS files and deposit in repositories like Dryad or Dataverse .
  • Metadata templates : Include reaction conditions (solvent, catalyst, temperature), instrumental parameters (e.g., NMR pulse width), and purity thresholds .
  • Version control : Use GitLab or OSF to track protocol revisions and share with collaborators .

Data Management and Ethical Considerations

Q. What standards apply when citing datasets involving this compound?

  • Methodological Answer : Follow FORCE11 guidelines:

  • Citation format : Author(s), Year, Dataset Title, Repository, Version, DOI (e.g., "Smith et al., 2023, Thermal Profiles of this compound, Dryad, v1.0, doi:10.5061/xyz") .
  • Ethical disclosure : Report conflicts of interest (e.g., industry partnerships) and adherence to ACS Ethical Guidelines .

Q. How can researchers address variability in biological assays using this compound derivatives?

  • Methodological Answer :

  • Blind testing : Assign compound batches randomly to eliminate operator bias .
  • Positive/Negative controls : Include dithiothreitol (DTT) for thiol-disulfide exchange assays .
  • Error analysis : Calculate %RSD for triplicate measurements; discard outliers via Grubbs’ test (α=0.05) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.